molecular formula C9H9F4N B3145807 1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine CAS No. 581813-14-1

1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine

Cat. No. B3145807
CAS RN: 581813-14-1
M. Wt: 207.17 g/mol
InChI Key: JGOIWTAAYYAMKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine is a compound with the linear formula C9H9F4N . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is available in both solid and liquid forms .


Molecular Structure Analysis

The molecular structure of this compound consists of a carbon backbone with a fluorine and trifluoromethyl group attached to the phenyl ring . The InChI code for this compound is 1S/C9H9F4N/c1-5(14)6-2-3-7(8(10)4-6)9(11,12)13/h2-5H,14H2,1H3/t5-/m0/s1 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 207.17 . It is a light yellow to yellow liquid at room temperature . The compound is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Medicinal Chemistry and Drug Development

TFMPE’s structural features contribute to its potential as a pharmacophore in drug design. Researchers have explored its use in developing novel drugs for various diseases. For instance, the incorporation of trifluoromethyl groups can enhance metabolic stability, lipophilicity, and receptor binding affinity in drug candidates .

Fluorescent Chemosensors

TFMPE derivatives have been employed in the synthesis of fluorescent photoinduced electron transfer (PET) chemosensors. These sensors can detect specific analytes or ions based on fluorescence changes. The trifluoromethyl group’s electronic properties play a crucial role in modulating the sensor’s response .

Organic Synthesis and Catalysis

Researchers have harnessed TFMPE in metal-free synthesis methods. For example, it has been used to prepare 3-trifluoromethyl-1,2,4-triazoles, which find applications in pharmaceuticals, agrochemicals, biology, and functional materials . Additionally, TFMPE-containing diazoalkanes have emerged as versatile reagents in organic synthesis and catalysis .

Crop Protection and Pesticides

Fluorinated organic chemicals, including TFMPE derivatives, play a significant role in crop protection. Over 50% of pesticides launched in the last two decades have fluorinated moieties. TFMPE’s unique properties contribute to the effectiveness of these agrochemicals .

Biological Studies

The trifluoromethyl group’s presence in TFMPE can influence biological interactions. Researchers explore its effects on enzyme activity, protein-ligand binding, and cellular processes. Understanding these interactions aids in drug discovery and bioactivity optimization .

Materials Science and Functional Materials

TFMPE-containing compounds may serve as building blocks for functional materials. Their unique electronic properties make them valuable in designing organic semiconductors, liquid crystals, and other advanced materials .

Safety and Hazards

This compound is classified as dangerous with the signal word “Danger” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-[3-fluoro-4-(trifluoromethyl)phenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F4N/c1-5(14)6-2-3-7(8(10)4-6)9(11,12)13/h2-5H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOIWTAAYYAMKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)C(F)(F)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

C-Azido-C-(3-fluoro-4-trifluoromethyl-phenyl)-methylamine (0.4 g) was dissolved in methanol (6 mL). The flask was evacuated and filled with nitrogen atmosphere before catalytic amount of Pd/C was added to the flask. The reaction was put under hydrogen atmosphere and stirred at r.t. over night. The flask was evacuated and filled with nitrogen before the reaction mixture was filtered through a celite pad. The solvent was removed and the crude product was purified on a colon (silica, CH2Cl2 followed by CH2Cl2/MeOH, 9:1) yielding 120 mg (34%) of 1-(3-Fluoro-4-trifluoromethyl-phenyl)-ethylamine. 1H NMR δ (CDCl3): 1.42 (3H, d), 4.22 (1H, q), 7.21-7.30 (m, 2H), 7.58 (1H, t).
Name
C-Azido-C-(3-fluoro-4-trifluoromethyl-phenyl)-methylamine
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine
Reactant of Route 2
Reactant of Route 2
1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine
Reactant of Route 3
Reactant of Route 3
1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine
Reactant of Route 4
Reactant of Route 4
1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine
Reactant of Route 5
Reactant of Route 5
1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine
Reactant of Route 6
1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.